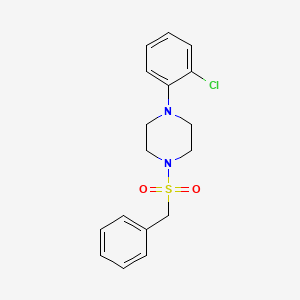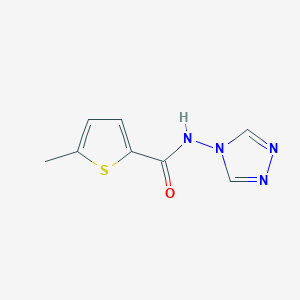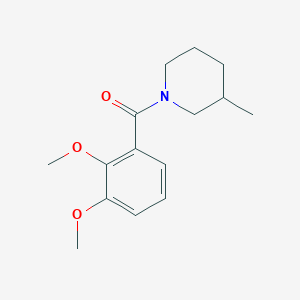![molecular formula C22H26N2O3 B4184113 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4184113.png)
3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Descripción general
Descripción
3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is known to play a crucial role in regulating various physiological processes such as appetite, pain, and mood.
Mecanismo De Acción
3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist of the this compound receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The this compound receptor is activated by endocannabinoids, which are naturally occurring compounds that are produced by the body. The activation of the this compound receptor has been shown to regulate various physiological processes such as appetite, pain, and mood. The blockade of the this compound receptor by this compound results in the reduction of food intake and body weight, as well as the reduction of drug-seeking behavior in addiction.
Biochemical and Physiological Effects:
The blockade of the this compound receptor by this compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce food intake and body weight in animal models, as well as reduce drug-seeking behavior in addiction. Additionally, the compound has also been shown to have anxiolytic and antidepressant effects, which may be attributed to the modulation of the endocannabinoid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its selectivity for the this compound receptor, which allows for the specific modulation of this receptor without affecting other receptors in the body. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which may hinder its widespread use.
Direcciones Futuras
There are several future directions for the study of 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is the further investigation of its potential therapeutic applications in the treatment of obesity, diabetes, and addiction. Additionally, the compound may also be studied for its potential in the treatment of other diseases such as anxiety and depression. Furthermore, the development of novel this compound receptor antagonists with improved pharmacokinetic properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as obesity, diabetes, and addiction. The this compound receptor is known to play a crucial role in regulating appetite and metabolism, and the blockade of this receptor has been shown to reduce food intake and body weight. Additionally, the compound has also been studied for its potential in the treatment of drug addiction, as the this compound receptor is involved in the reward pathway of the brain.
Propiedades
IUPAC Name |
3-butoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-15-27-20-8-6-7-18(16-20)21(25)23-19-11-9-17(10-12-19)22(26)24-13-4-5-14-24/h6-12,16H,2-5,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPANXEPVRQGKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4184033.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184034.png)

![2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4184074.png)



![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide](/img/structure/B4184094.png)

![3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184115.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184119.png)
![methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4184126.png)
![2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4184135.png)

